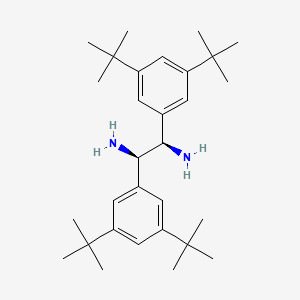
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is a chiral diamine compound known for its bulky substituents and stereochemical properties. This compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with a suitable chiral amine precursor under reductive amination conditions. Common reagents include sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s chiral properties make it valuable in the synthesis of biologically active molecules. It can be used to create enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to induce chirality is leveraged in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine exerts its effects involves its interaction with various molecular targets. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to create chiral environments that favor the formation of one enantiomer over the other. This selective interaction with substrates leads to high enantioselectivity in the resulting products.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-bis(4-tert-butylphenyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-1,2-bis(3,5-di-tert-butylphenyl)ethane-1,2-diamine is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance its ability to induce chirality. This makes it particularly effective in asymmetric synthesis and catalysis, where steric effects play a crucial role in determining the outcome of reactions.
Properties
Molecular Formula |
C30H48N2 |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(3,5-ditert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H48N2/c1-27(2,3)21-13-19(14-22(17-21)28(4,5)6)25(31)26(32)20-15-23(29(7,8)9)18-24(16-20)30(10,11)12/h13-18,25-26H,31-32H2,1-12H3/t25-,26-/m1/s1 |
InChI Key |
JLFJNSDYSHGRJL-CLJLJLNGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















